![molecular formula C9H12 B14713528 2-Ethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 7158-39-6](/img/structure/B14713528.png)
2-Ethylbicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon compound with a unique structure that includes a seven-membered ring with two double bondsIt is a valuable intermediate in organic synthesis and has applications in various fields, including the synthesis of polycyclic hydrocarbons and high-energy-density fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through the dimerization of cyclopentadiene and acetylene. The reaction is typically carried out in the presence of a catalyst, such as a zeolite, at elevated temperatures. For example, the dimerization reaction can be facilitated at a temperature of 250°C using HY zeolite as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cyclopentadiene, a C5 fraction obtained from petrochemical processes, and acetylene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfenamides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated norbornene derivatives.
Scientific Research Applications
2-Ethylbicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethylbicyclo[2.2.1]hepta-2,5-diene involves its ability to undergo various chemical reactions due to the presence of double bonds and the strained bicyclic structure. The compound can participate in cycloaddition reactions, forming new cyclic structures. It can also act as a ligand in coordination chemistry, forming complexes with transition metals .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Similar structure but without the ethyl group.
2,5-Norbornadiene: Another name for bicyclo[2.2.1]hepta-2,5-diene.
5-Vinyl-2-norbornene: Contains a vinyl group instead of an ethyl group.
Uniqueness
2-Ethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl group can also affect the compound’s physical properties, such as boiling point and density .
Properties
CAS No. |
7158-39-6 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h3-5,7,9H,2,6H2,1H3 |
InChI Key |
LBBVUHNMASXJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


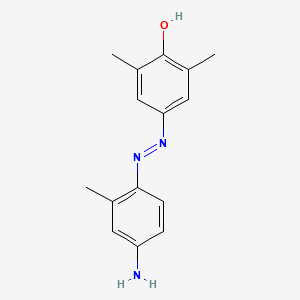
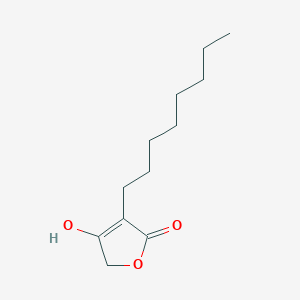

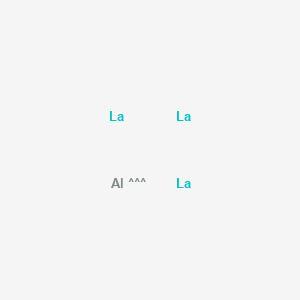

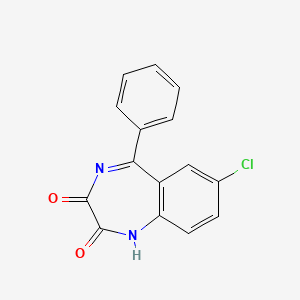
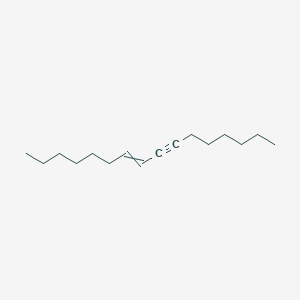
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
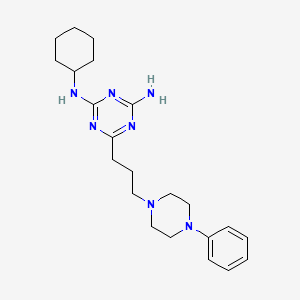
silane](/img/structure/B14713525.png)
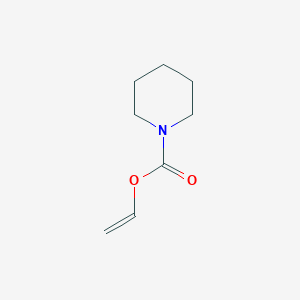
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
